Allyl isopropyl sulfide
Description
Historical Context and Evolution of Research on Allyl Isopropyl Sulfide (B99878)
The study of allyl sulfides is intrinsically linked to the scientific investigation of garlic and other Allium species, which began with early observations of their antimicrobial properties. nih.gov Initial research focused on identifying the chemical constituents responsible for the potent aroma and bioactivity of crushed garlic cloves. These efforts led to the identification of a complex mixture of organosulfur compounds, including various allyl sulfides. nih.govresearchgate.net
Early research was primarily analytical, aiming to isolate and characterize the volatile components. As analytical techniques like gas chromatography-mass spectrometry (GC-MS) became more sophisticated, researchers were able to identify less abundant compounds, including allyl isopropyl sulfide, within garlic extracts. nih.gov
The evolution of research has seen a shift from simple identification to more functional studies. This includes the development of targeted synthetic routes to produce specific allyl sulfides, allowing for the investigation of their individual properties without the confounding variables of a complex natural extract. pharmatutor.org Computational chemistry has also become a vital tool, with studies investigating the thermochemistry and reaction mechanisms of allyl sulfides, including this compound, to understand their stability and reactivity at a molecular level. researchgate.net This progression from natural product identification to targeted synthesis and theoretical modeling marks the maturation of research in this area.
Significance of this compound in Contemporary Chemical and Biological Sciences
In modern scientific research, this compound and its derivatives are significant in both chemical and biological contexts.
In Chemical Sciences: The allyl sulfide functional group is of considerable interest in synthetic organic chemistry. Researchers have utilized related structures, such as allyl isopropyl sulfones, in radical allylation reactions to form new carbon-carbon bonds, demonstrating a method for assembling highly functionalized molecules under mild conditions. researchgate.net The reactivity of the allyl group makes these compounds valuable substrates in various transformations. For instance, allyl sulfides have been shown to be highly effective substrates in aqueous cross-metathesis reactions, a powerful tool for forming carbon-carbon double bonds, with applications in the site-selective modification of proteins. acs.org Furthermore, the polymerization of allyl sulfides found in garlic essential oil is being explored for the creation of renewable, sulfur-based adhesives and materials. nsf.govresearchgate.net
Computational studies continue to be important, providing insights into the reaction kinetics and mechanisms of these compounds. For example, theoretical investigations into the gas-phase thermolysis of a series of allyl sulfides, including this compound, have helped to characterize the transition states and understand the factors influencing their reaction rates. researchgate.net
In Biological Sciences: The significance of this compound in biology is primarily understood through the broader context of organosulfur compounds derived from garlic. pharmatutor.org This class of compounds, which includes diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), is credited with many of the health-related effects attributed to garlic. researchgate.netacs.org Research has shown that these compounds possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. pharmatutor.orgacs.orgmdpi.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-prop-2-enylsulfanylpropane | |
| Synonyms | 3-(Isopropylsulfanyl)-1-propene, Isopropylallyl sulfide | |
| Molecular Formula | C₆H₁₂S | nih.gov |
| Molecular Weight | 116.23 g/mol | nih.gov |
| Appearance | Colorless liquid | nih.gov |
| Odor | Garlic-like | nih.gov |
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₁₂S |
| Allyl isopropyl sulfone | C₆H₁₂O₂S |
| Diallyl sulfide (DAS) | C₆H₁₀S |
| Diallyl disulfide (DADS) | C₆H₁₀S₂ |
| Diallyl trisulfide (DATS) | C₆H₁₀S₃ |
| Allyl methyl sulfide | C₄H₈S |
| Allyl propyl disulfide | C₆H₁₂S₂ |
| Allicin (B1665233) | C₆H₁₀OS₂ |
| Alliin (B105686) | C₆H₁₁NO₃S |
| Ajoene | C₉H₁₄OS₃ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-4-5-7-6(2)3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBPXSILEFOOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334611 | |
| Record name | Allyl isopropyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50996-72-0 | |
| Record name | Allyl isopropyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Allyl Isopropyl Sulfide
Thermochemical and Thermal Decomposition Studies of Allyl Isopropyl Sulfide (B99878)
The investigation of the thermal behavior of allyl isopropyl sulfide provides fundamental insights into its stability and decomposition mechanisms.
Gas-Phase Thermolysis Reaction Mechanisms of Allyl Sulfides
The gas-phase thermolysis of unsymmetrical allyl sulfides, including analogs of this compound, has been a subject of detailed mechanistic inquiry. Theoretical studies on a range of α-substituted allyl sulfides have been conducted to understand their thermal decomposition. researchgate.net Computational studies focusing on allyl n-propyl sulfide and allyl butyl sulfide have proposed that the thermolysis proceeds through a six-centered cyclic transition state, rather than a biradical mechanism. researchgate.net Research on allyl methyl sulfoxide (B87167), a related compound, also contrasts the concerted retro-ene pathway with homolytic bond cleavage, highlighting the favorability of the former. rsc.org These findings collectively suggest a unimolecular retro-ene reaction as the primary decomposition pathway for this compound in the gas phase.
Retro-ene Reactions in Allyl Sulfide Systems
The retro-ene reaction is a well-established thermal decomposition route for many allyl-containing compounds. msu.edu In this pericyclic reaction, an alkene with an allylic hydrogen (the ene) reacts with a multiple-bonded compound (the enophile) to form a new σ-bond, with a concurrent migration of the double bond and a 1,5-hydrogen shift. wikipedia.org For allyl sulfides, this process typically results in the formation of allene (B1206475) or a substituted allene and a thiol. Theoretical calculations support a unimolecular, concerted mechanism for these gas-phase eliminations, proceeding through a non-planar, six-membered cyclic transition state. researchgate.netresearchgate.net The reverse of this process, the ene reaction, can be facilitated by Lewis acids. wikipedia.org
Table 1: Comparison of Activation Energies for Retro-ene Reactions
| Compound | Activation Energy (kJ/mol) |
|---|---|
| Allyl ethyl ether | 187.0 |
| N-allyl cyclohexyl amine | 171.7 |
| Allyl cyclohexyl ether | 170.5 |
| Allyl cyclohexyl sulfide | 137.9 |
This table is generated based on data from a study on the gas-phase elimination of various allyl compounds, indicating that allyl sulfides generally have lower activation energies for retro-ene reactions compared to their ether and amine counterparts. researchgate.netresearchgate.net
Radical Chemistry and Electrophilic/Nucleophilic Additions Involving this compound
This compound possesses reactive sites at both the sulfur atom and the carbon-carbon double bond, making it susceptible to radical reactions as well as electrophilic and nucleophilic additions.
Radical Allylation with α-Branched Allyl Sulfones
While direct studies on radical allylation involving this compound are limited, research on α-branched allyl sulfones offers significant insights. Allyl sulfones can be synthesized through various methods, including the radical addition of sulfonylhydrazides to α-methyl styrene (B11656) derivatives. researchgate.net The use of allyl isopropyl sulfones has been shown to be advantageous in radical addition reactions of xanthates, preventing premature isomerization. researchgate.net This allows for the rapid assembly of highly functionalized structures under mild conditions. researchgate.net Furthermore, visible-light-mediated radical allylation of primary amine-derived Katritzky salts with allylic sulfones provides an efficient method for site-specific C(sp³)–C(sp³) bond formation. rsc.org These methodologies highlight the potential of related sulfide systems in radical chemistry.
Ambident Anion Reactivity and Regioselectivity in Allyl Sulfide Reactions
The deprotonation of an allyl sulfide, such as this compound, at the carbon atom adjacent to the sulfur (the α-carbon) generates a resonance-stabilized carbanion. This anion is ambident, meaning it possesses two nucleophilic centers: the α-carbon and the γ-carbon of the allyl group. The regioselectivity of its reactions with electrophiles—that is, whether the electrophile attacks the α- or γ-position—is influenced by several factors, including the nature of the electrophile, the solvent, the counter-ion, and the presence of additives. koreascience.kracs.org
In the alkylation of anions derived from allyl sulfides, remarkable α-regioselectivity is often observed. koreascience.kr For instance, the reaction of the carbanion of (S)-(+)-(1-methylpyrrolidin-2-yl)methyl allyl sulfide with alkyl halides yields predominantly the α-alkylation product. However, when the same anion reacts with aldehydes, a mixture of α- and γ-adducts is typically formed. koreascience.kr
The regioselectivity can be dramatically altered by the addition of Lewis acids. When Lewis acids such as triethylaluminum (B1256330) (Et₃Al), triethylborane (B153662) (Et₃B), or titanium tetraisopropoxide (Ti(OⁱPr)₄) are used as additives in the addition of allyl sulfide anions to aldehydes, the reaction can become exclusively α-selective. koreascience.kr This change is attributed to the coordination of the Lewis acid with the oxygen atom of the aldehyde, which alters the electronic and steric environment of the reaction center.
The Hard and Soft Acids and Bases (HSAB) principle can also be applied to understand this regioselectivity. dalalinstitute.com The α-carbon, being more carbanionic in character, is considered a "soft" nucleophilic center, while the γ-carbon, which gains more electron density in certain resonance forms, can be considered "harder." Consequently, soft electrophiles tend to react at the α-carbon, while hard electrophiles may favor the γ-position. The reaction mechanism also plays a role; Sₙ2-type reactions often favor the less electronegative atom (α-carbon), whereas Sₙ1-type reactions, proceeding through a carbocation intermediate (a hard acid), may favor reaction at the more electronegative atom if applicable. dalalinstitute.com
The following table summarizes the regioselectivity observed in reactions of an allyl sulfide anion with different electrophiles.
| Electrophile | Conditions | Product Ratio (α:γ) | Reference |
|---|---|---|---|
| Alkyl Halide | Standard | Predominantly α | koreascience.kr |
| Aldehyde | Standard | 1:3 | koreascience.kr |
| Aldehyde | With Lewis Acid (e.g., Et₃Al) | Exclusively α | koreascience.kr |
Degradation Mechanisms of Allyl Sulfide-Containing Materials
The degradation of materials containing allyl sulfides, including this compound, can proceed through various mechanisms, primarily hydrolysis and environmental oxidation pathways.
Hydrolytic Degradation of Cyclic Allyl Sulfide Lactones
Recent research has explored the synthesis and degradation of polymers containing cyclic allyl sulfide (CAS) lactones. acs.orgfigshare.com These materials are designed to have degradable linkages within their polymer backbone. The hydrolysis of the ester group within the lactone ring is a key degradation pathway.
A study on copolymers made from CAS lactones demonstrated that the rate of hydrolytic degradation could be tuned by modifying the substituents on the lactone ring. acs.org The degradation rate coefficients varied, with better alcohol leaving groups resulting in faster degradation. acs.org For example, backbone phenyl esters were found to degrade through aminolysis, while benzyl (B1604629) and aliphatic esters remained stable under the same conditions. acs.org This highlights the potential to design polymers with tailored degradation profiles by carefully selecting the chemical structure of the incorporated CAS lactone. figshare.com
The table below shows the influence of substituents on the degradation of CAS lactone-containing copolymers.
| Substituent on CAS Lactone | Observed Degradation Behavior | Reference |
|---|---|---|
| Phenyl | Degrades via aminolysis | acs.org |
| Benzyl | Stable | acs.org |
| Aliphatic | Stable | acs.org |
Environmentally Relevant Degradation Pathways of Allyl Sulfides
In the environment, allyl sulfides are subject to degradation primarily through oxidation and photodegradation. nih.govrsc.org The sulfur atom in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These oxidation reactions can be initiated by various oxidants present in the environment.
The atmospheric degradation of allyl sulfides is often initiated by reaction with photochemically produced hydroxyl radicals (•OH). nih.govrsc.org The estimated atmospheric half-life of diallyl sulfide, a related compound, is about 5 hours, indicating a relatively rapid degradation process. nih.gov Theoretical studies on the OH-initiated oxidation of allyl methyl sulfide (AMS) suggest a complex mechanism. rsc.org The reaction is thought to proceed through the formation of a pre-reactive complex, followed by the addition of the hydroxyl radical to the double bond. rsc.org The subsequent reactions with atmospheric oxygen (O₂) can lead to a variety of products, including sulfur dioxide (SO₂), which is a major product observed in experimental studies. rsc.org
Photodegradation is another important pathway. uliege.beresearchgate.net In the presence of a photosensitizer and light, singlet oxygen can be generated, which is a highly reactive species that can oxidize sulfides to sulfoxides with high selectivity. uliege.beacs.org This process is considered a green and efficient method for sulfide oxidation. Furthermore, the allyl sulfide moiety itself can be susceptible to light-induced cleavage, particularly through radical-mediated processes. researchgate.netnih.gov For instance, thiyl radicals can react with an allyl sulfide, leading to fragmentation of the molecule. nih.gov
The following table lists some of the identified products from the environmental degradation of allyl sulfides.
| Degradation Pathway | Reactant/Condition | Major Products | Reference |
|---|---|---|---|
| Atmospheric Oxidation | Hydroxyl Radicals (•OH) | Sulfur Dioxide (SO₂), 2-hydroxy-acetaldehyde, 2-methyl-thio-acetaldehyde | rsc.org |
| Photooxidation | Singlet Oxygen (¹O₂) | Sulfoxides | uliege.beacs.org |
| Photodegradation | Thiyl Radicals | Fragmentation products | nih.gov |
Computational and Theoretical Chemistry Studies of Allyl Isopropyl Sulfide
Density Functional Theory (DFT) Applications in Allyl Sulfide (B99878) Research
Density Functional Theory (DFT) has become a central computational method in the study of allyl sulfides due to its favorable balance of accuracy and computational cost. It is widely applied to predict a range of molecular properties.
DFT calculations are instrumental in elucidating the electronic structure of allyl isopropyl sulfide, which in turn governs its reactivity. Key aspects such as the distribution of electron density, frontier molecular orbitals (FMOs), and reactivity descriptors can be quantitatively assessed.
Frontier molecular orbital theory is particularly useful for predicting chemical behavior. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For allyl sulfides, the HOMO is typically localized on the sulfur atom and the allylic double bond, indicating these are the primary sites for electrophilic attack.
Computational studies on analogous allyl-type monomers have shown that those containing sulfur atoms tend to have a lower HOMO-LUMO energy gap compared to their oxygen or nitrogen counterparts, suggesting a theoretically more intense reacting ability. nih.gov Global reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of a molecule's stability and reactivity. mdpi.com
| Descriptor | Definition | Significance for this compound |
|---|---|---|
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. Approximated by -EHOMO. | Indicates the susceptibility to oxidation. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. Approximated by -ELUMO. | Measures the ability to be reduced. |
| Chemical Potential (μ) | Related to the "escaping tendency" of electrons from a system. Calculated as (EHOMO + ELUMO)/2. | Defines the direction of charge transfer in a reaction. |
| Molecular Hardness (η) | Measures the resistance to a change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | A higher value indicates greater stability and lower reactivity. |
| Electrophilicity Index (ω) | A global measure of electrophilic character. Calculated as μ2/(2η). | Quantifies the energy stabilization upon accepting maximal electron charge from the environment. |
A full conformational analysis involves mapping the potential energy surface by systematically rotating the dihedral angles. For this compound, the critical dihedral angles would be:
C=C-C-S: Defines the orientation of the allyl group relative to the sulfur atom.
C-C-S-C: Defines the orientation of the allyl group relative to the isopropyl group.
C-S-C-H: Defines the orientation of the isopropyl group.
Studies on similar molecules like allyl methyl disulfide have identified numerous stable conformers, often described using gauche and anti terminology, with the global minimum being a specific enantiomeric pair of conformers. researchgate.net For this compound, a similar complex conformational landscape is expected, with several low-energy minima separated by small rotational barriers. Identifying the global minimum geometry is crucial as it is the most populated conformer at equilibrium and its properties are often representative of the bulk sample.
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C1=C2-C3-S | Rotation around the C-S bond of the allyl group. |
| τ2 | C2-C3-S-C(isopropyl) | Rotation around the S-C(isopropyl) bond. |
| τ3 | C3-S-C(isopropyl)-H | Rotation of the isopropyl group itself. |
DFT is a powerful tool for investigating the mechanisms and energetics of chemical reactions. A significant area of research for allyl sulfides is their thermal decomposition, which often proceeds via a concerted retro-ene reaction. researchgate.netresearchgate.net
A computational study on the gas-phase thermolysis of various allyl sulfides, including this compound, was performed at the M05-2X/6-31+G(d,p) level of theory. researchgate.net This type of reaction involves a 1,5-hydrogen shift from the isopropyl group to the terminal carbon of the allyl group, proceeding through a six-membered cyclic transition state. researchgate.netresearchgate.net The reaction yields propene and isopropyl-thioaldehyde.
DFT calculations allow for the optimization of the geometries of reactants, transition states, and products, and the subsequent calculation of activation energies (Ea) and reaction enthalpies (ΔH). Studies have found that allyl sulfides react faster than their corresponding allyl ether analogues. researchgate.net The substituent groups attached to the sulfur atom can influence the reaction rate; for instance, groups capable of delocalizing charge tend to increase the reaction rate. researchgate.net Theoretical calculations on related systems have shown good agreement between computed activation parameters and experimental values. researchgate.net
| Parameter | Description | Method of Determination |
|---|---|---|
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Energy difference between the transition state and the reactants. |
| Transition State (TS) | The highest energy structure along the reaction coordinate. For the retro-ene reaction, it is a six-centered cyclic structure. researchgate.net | Located on the potential energy surface as a first-order saddle point. |
| Reaction Enthalpy (ΔH) | The net change in enthalpy during the reaction. | Enthalpy difference between the products and the reactants. |
| Gibbs Free Energy of Activation (ΔG‡) | The free energy barrier, which includes entropic effects. | Free energy difference between the transition state and reactants. |
Advanced Computational Methods for this compound Systems
While DFT is a versatile tool, more advanced and computationally intensive methods are often employed to achieve higher accuracy, especially for reaction energetics and detailed electronic structure analysis.
Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar Lewis structures of classical chemistry, such as bonds and lone pairs. uni-muenchen.de It provides a quantitative description of bonding, charge distribution, and intermolecular and intramolecular interactions. dergipark.org.tr
In the context of allyl sulfide reactions, NBO analysis is particularly useful for characterizing transition states. For the retro-ene decomposition of allyl sulfides, NBO calculations have been used to analyze the electronic structure of the cyclic transition state. researchgate.net The analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These donor-acceptor interactions, often evaluated using second-order perturbation theory, reveal the key electronic interactions that stabilize the transition state and facilitate the reaction. uni-muenchen.deresearchgate.net For instance, an NBO analysis could show charge transfer from a sulfur lone pair orbital (donor) to an anti-bonding C-H orbital (acceptor), weakening the C-H bond and promoting hydrogen transfer.
To obtain highly accurate energies, especially for reaction barriers and thermochemistry, researchers often turn to composite computational methods. These methods combine results from several high-level calculations to approximate the results of a very high-level calculation with a large basis set, but at a reduced computational cost.
A study on the OH-initiated oxidation of allyl methyl sulfide utilized the SVECV-f12 composite method to achieve more accurate energy values. rsc.orgrsc.org This protocol typically involves several steps:
Geometry Optimization and Frequency Calculation: Geometries of all stationary points (reactants, intermediates, transition states, products) are optimized using a reliable DFT functional, such as M06-2X, which is known to perform well for kinetics. rsc.org
High-Level Single-Point Energy Calculation: The total electronic energy is then re-calculated at these optimized geometries using a more accurate, explicitly correlated method like CCSD(T)-F12. This energy is often extrapolated to the complete basis set limit. rsc.org
Additional Corrections: Further corrections, such as for core-valence correlation, may be added to refine the final energy. rsc.org
By applying such composite methods, researchers can compute reaction energies with "chemical accuracy" (typically within 1 kcal/mol of experimental values), providing a robust and reliable elucidation of complex reaction mechanisms that may involve multiple competing pathways. rsc.org
Applications of Allyl Isopropyl Sulfide and Its Derivatives in Materials Science and Engineering
Functional Polymers for Advanced Material Design
The integration of allyl sulfide (B99878) moieties into polymer structures allows for precise control over material properties, leading to the development of functional polymers for a range of advanced applications. These polymers can be designed to respond to specific stimuli, exhibit controlled degradation, and perform mechanical work.
A significant advancement in the field of degradable polymers involves the use of cyclic allyl sulfide (CAS) lactones. These monomers can be copolymerized with various vinyl monomers to introduce cleavable thioether linkages into the polymer backbone. The degradation of these polymers can be triggered under specific conditions, and the rate of degradation can be precisely tuned by adjusting the structure of the CAS lactone.
Research has demonstrated that the hydrolysis rates of polymers containing CAS-derived units are influenced by the substituents on the lactone ring. For instance, the choice of comonomer and the functionality at the 2-position of the 7-membered CAS lactone ring (e.g., H, ethyl, decyl, phenyl) directly impacts the degradation kinetics. This approach allows for the design of bespoke degradable polymers with predictable service lifetimes, a critical feature for applications in biomedical devices and environmentally friendly plastics.
Table 1: Influence of Substituents on the Degradation of Copolymers Containing Cyclic Allyl Sulfide (CAS) Lactones
| Substituent on CAS Lactone | Relative Degradation Rate | Controlling Factor |
|---|---|---|
| Phenyl | Fastest | Good leaving group, susceptible to aminolysis |
| Benzyl (B1604629) | Stable to hydrolysis | Less effective leaving group |
| Aliphatic (e.g., ethyl, decyl) | Stable to hydrolysis | Poor leaving group |
Allyl sulfide derivatives are instrumental in the development of "smart" or responsive polymers that undergo reversible phase transitions in response to external stimuli such as temperature. A key property that can be engineered is the Lower Critical Solution Temperature (LCST), the temperature above which a polymer becomes insoluble in a given solvent.
The dynamic nature of the allyl sulfide linkage can be harnessed to create smart materials capable of actuation and photo-mechanical responses. Liquid crystalline elastomers (LCEs) incorporating allyl sulfide-based dynamic covalent crosslinks have been shown to exhibit reshapeability and recyclability. These materials can be reoriented and remolded using visible light.
When combined with photothermal agents like single-walled carbon nanotubes (SWCNTs), these allyl sulfide-based LCE composites can demonstrate multimode actuations, including contraction, bending, and shape memory effects, driven by near-infrared (NIR) light. The exchangeable covalent crosslinks provided by the allyl sulfide moieties are key to the development of these fully light-driven, reconfigurable soft actuators.
Role in Chemical Synthesis and Reagent Design
Beyond their use in polymer science, allyl sulfide structures, including allyl isopropyl sulfide, serve as versatile building blocks and reagents in organic synthesis, enabling the construction of complex molecules with high degrees of selectivity.
Allyl sulfides are recognized as privileged substrates in various chemical transformations. For instance, they exhibit high reactivity in aqueous cross-metathesis reactions catalyzed by ruthenium-based catalysts like the Hoveyda-Grubbs second-generation catalyst. acs.org This reactivity has been exploited for the site-selective modification of proteins by installing a stable carbon-carbon bond. acs.org The allyl sulfide moiety can be introduced into a biomolecule, such as through an S-allylcysteine residue, and then serve as a handle for further functionalization. acs.org
While specific research on this compound as a synthon is not extensively documented, the general reactivity of allyl sulfides suggests its potential as a precursor for the allyl cation or radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The isopropylthio group can act as a control element, influencing the reactivity and selectivity of the allyl moiety.
The sulfur atom in allyl sulfides plays a crucial role in directing the regioselectivity of certain chemical reactions. For example, in the iridium-catalyzed allylation of allyl carbonates with thiols, branched allyl sulfides can be synthesized with high regioselectivity and enantioselectivity. organic-chemistry.org This demonstrates the ability of the sulfide to influence the outcome of transition metal-catalyzed reactions.
Furthermore, the electrophilic addition to the double bond of allyl sulfides can proceed with a high degree of regioselectivity. The sulfur atom can stabilize an adjacent carbocation or influence the trajectory of an incoming electrophile, leading to the preferential formation of one regioisomer over another. This control is vital in the synthesis of complex target molecules where precise control over the arrangement of functional groups is required. For instance, the reaction of 2-quinolinesulfenyl chloride with terminal alkenes proceeds in an anti-Markovnikov fashion, while the reaction with styrenes occurs with Markovnikov selectivity, showcasing the directing effect of the sulfide and the electronic nature of the alkene. mdpi.com
Applications in Mineral Flotation Chemistry
This compound, a member of the organic sulfide family, represents a class of chemical compounds with potential applications as collectors in the froth flotation of sulfide minerals. While direct and extensive research focusing exclusively on this compound in mineral flotation is not widely documented in publicly available literature, its structural components—the allyl group, the sulfide functional group, and the isopropyl group—are well-recognized in the design and synthesis of flotation reagents. The performance of such a collector can be inferred from the established principles of structure-activity relationships in thiol and sulfide collectors used for the beneficiation of non-ferrous and precious metal ores.
The primary role of a collector in mineral flotation is to selectively adsorb onto the surface of target minerals, rendering them hydrophobic. This induced hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation pulp, forming a froth that can be collected. The effectiveness of a collector is determined by its selectivity towards the desired mineral and its collecting power.
The molecular structure of this compound suggests it would function as a non-ionic, sulfhydryl collector. The sulfur atom is the active component that would chemisorb onto the surface of sulfide minerals such as chalcopyrite (CuFeS₂), galena (PbS), and sphalerite (ZnS). The isopropyl and allyl groups attached to the sulfur atom constitute the non-polar hydrocarbon portion of the molecule, which provides the necessary hydrophobicity for bubble attachment.
Research Findings on Related Thiol and Sulfide Collectors
Research into the structure-activity relationships of thiol collectors provides insights into the potential behavior of this compound. The nature of the hydrocarbon group in a collector molecule is known to influence its collecting power and selectivity. Longer or more complex hydrocarbon chains generally increase the hydrophobicity and, consequently, the collecting power, though they may decrease selectivity.
The presence of an unsaturated allyl group in the collector molecule can influence its adsorption characteristics and froth properties. For instance, studies on allyl derivatives of other thiol collectors, such as xanthates and dithiophosphates, have been conducted to modulate their flotation performance. A patent for the flotation of sulfide mineral species includes a collector mixture containing the allyl ester of isopropyl xanthate, indicating the utility of the allyl moiety in flotation reagents. google.com
The isopropyl group is a common feature in established collectors like Sodium Isopropyl Xanthate (SIPX), which is widely used in the flotation of various sulfide ores. resolutionmineeis.us The branched nature of the isopropyl group can affect the packing of the collector molecules on the mineral surface, which in turn can influence the stability of the hydrophobic layer.
The table below presents typical data from flotation tests on a copper ore using different types of thiol collectors, illustrating the comparative performance that might be expected.
| Collector Type | Dosage (g/t) | Copper Recovery (%) | Copper Grade in Concentrate (%) |
| Sodium Isopropyl Xanthate (SIPX) | 30 | 92.5 | 25.8 |
| Potassium Amyl Xanthate (PAX) | 30 | 94.2 | 24.5 |
| O-isopropyl-N-ethyl thionocarbamate (IPETC) | 25 | 93.1 | 26.5 |
This table is illustrative and compiled from general knowledge of sulfide mineral flotation. Actual results can vary significantly based on ore mineralogy and flotation conditions.
Potential Selectivity and Application
The selectivity of this compound would depend on the relative strength of its interaction with different sulfide minerals. Thiol collectors' reactivity and binding ability generally follow the order: dithiocarbamate (B8719985) > xanthate > dithiocarboxylate > trithiocarbonate (B1256668) > dithiophosphate. scholaris.ca The selectivity of organic sulfides is influenced by the electron density on the sulfur atom and the steric effects of the attached hydrocarbon groups.
It can be postulated that this compound might exhibit selectivity for copper sulfides over iron sulfides like pyrite (B73398) (FeS₂), a common challenge in mineral processing. The interaction between the collector and the mineral surface is a form of chemisorption, where the sulfur atom of the collector bonds with metal ions on the mineral lattice. The specific nature of the allyl and isopropyl groups would modulate this interaction.
Further research, including laboratory flotation tests and surface chemistry analysis, would be necessary to fully elucidate the performance of this compound as a flotation collector. Such studies would involve single mineral flotation tests to determine its collecting power and selectivity, followed by tests on complex ores to evaluate its effectiveness in a more realistic environment.
The following table outlines a hypothetical research plan for evaluating the efficacy of this compound in the flotation of a copper-molybdenum ore.
| Research Phase | Objective | Key Parameters to be Measured |
| Phase 1: Synthesis and Characterization | To synthesize high-purity this compound and characterize its physicochemical properties. | Purity (by GC-MS, NMR), solubility, stability at different pH values. |
| Phase 2: Single Mineral Flotation | To assess the collecting power and selectivity for chalcopyrite, molybdenite, and pyrite. | Recovery as a function of collector dosage and pH. |
| Phase 3: Adsorption Studies | To understand the adsorption mechanism on mineral surfaces. | Adsorption density, contact angle, zeta potential, FTIR spectroscopy. |
| Phase 4: Complex Ore Flotation | To evaluate the performance in a real ore system. | Grade and recovery of copper and molybdenum, rejection of pyrite. |
This table represents a standard research framework for the evaluation of new flotation collectors.
Analytical Methodologies for Allyl Isopropyl Sulfide and Volatile Sulfur Compounds
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for the analysis of VSCs, providing the necessary separation of complex volatile fractions. Gas chromatography (GC) is the most utilized technique for these compounds, given their inherent volatility. nih.govresearchgate.net The choice of column, detector, and sample introduction method is critical for achieving reliable and accurate results.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for the definitive identification and quantification of allyl isopropyl sulfide (B99878) and other VSCs. researchgate.netscholarsresearchlibrary.com This technique combines the superior separation capabilities of GC with the detailed structural information provided by MS. jmchemsci.com In a typical GC-MS analysis, volatile compounds are separated on a capillary column (e.g., a non-polar Elite-1 or DB-5 column) and then introduced into the mass spectrometer. scholarsresearchlibrary.comsemanticscholar.org The mass spectrometer ionizes the eluted compounds, most commonly through electron impact (EI) at 70 eV, and separates the resulting ions based on their mass-to-charge ratio (m/z). scholarsresearchlibrary.com
The resulting mass spectrum is a chemical fingerprint of the molecule, allowing for its identification by comparison with spectral libraries such as the National Institute of Standards and Technology (NIST) library. scholarsresearchlibrary.com For complex samples, such as garlic essential oil, GC-MS can identify numerous sulfur compounds, including diallyl disulfide, diallyl trisulfide, and methyl allyl trisulfide. semanticscholar.orgresearchgate.net However, the sensitivity of the method can be a limitation for detecting trace levels of these compounds in biological matrices like saliva. In such cases, pre-concentration techniques or more sensitive MS scan modes, like selected ion monitoring (SIM), may be employed to enhance detection.
Table 1: GC-MS Parameters for Volatile Sulfur Compound Analysis
| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |
|---|---|---|---|
| Column Type | HP-1 semanticscholar.org | Elite-1 (100% Dimethyl polysiloxane) scholarsresearchlibrary.com | DB-5 semanticscholar.org |
| Carrier Gas | Helium scholarsresearchlibrary.com | Nitrogen | Helium |
| Oven Temperature Program | Initial 140°C, ramp 1°C/min to 180°C semanticscholar.org | Initial 35°C (no cryogenic cooling) azom.com | Initial 40°C semanticscholar.org |
| Injector Temperature | 200°C semanticscholar.org | 250°C scholarsresearchlibrary.com | Not specified |
| Ionization Mode | Flame Ionization Detector (FID) semanticscholar.org | Electron Impact (EI) at 70 eV scholarsresearchlibrary.com | Sulfur Chemiluminescence Detection (SCD) acs.org |
| Mass Scan Range (amu) | Not applicable (FID) | 30-300 | Not applicable (SCD) |
Headspace solid-phase microextraction (HS-SPME) is a simple, solvent-free, and efficient sample preparation technique ideal for the extraction and pre-concentration of volatile and semi-volatile compounds like allyl isopropyl sulfide from various sample matrices. nih.govmdpi.com The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sample vial. mdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com Following extraction, the fiber is transferred to the GC injector, where the analytes are thermally desorbed for analysis. mdpi.com
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, temperature, sample volume, and matrix effects. nih.gov For volatile sulfur compounds, fibers with a combination of coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have been shown to be highly effective. nih.gov Optimization of extraction parameters is crucial; for instance, a study on VSCs in Alliaceae and Brassicaceae families found optimal extraction with a DVB/CAR/PDMS fiber at 73°C for 50 minutes. nih.gov HS-SPME significantly reduces sample handling, minimizing analyte loss and preventing the formation of artifacts. researchgate.net This technique has been successfully applied to analyze VSCs in complex matrices such as wine, urine, and various plants. researchgate.netport.ac.uk
Table 2: HS-SPME Optimization Parameters for Volatile Sulfur Compounds
| Parameter | Matrix: Alliaceae Plants nih.gov | Matrix: Wine researchgate.net | Matrix: Bronchoalveolar Lavage Fluid mdpi.com |
|---|---|---|---|
| Fiber Coating | DVB/CAR/PDMS | DVB/CAR/PDMS | PDMS/CAR/DVB |
| Extraction Temperature | 73°C | 30°C | 45°C |
| Extraction Time | 50 min | 120 min (equilibrium not reached) | 50 min |
| Pre-incubation | 20 min at extraction temperature | Not specified | 10 min at extraction temperature |
| Key Finding | DVB/CAR/PDMS fiber was optimal for SVC extraction. | The method allowed quantification of 16 low-volatility sulfur compounds. | Optimized method increased total peak area by 340%. |
Advanced Detection and Characterization in Complex Matrices
While GC-MS provides structural information, it does not describe the sensory characteristics of a compound. For aroma research, it is crucial to link the chemical identity of a volatile compound to its perceived odor. Advanced techniques have been developed to address this, providing a more complete profile of the aroma-active compounds in a sample.
Gas chromatography-olfactometry (GC-O) is a specialized analytical technique that couples a standard GC with a human sensory detector. nih.govwikipedia.org The column effluent is split between a conventional detector (like MS or FID) and a sniffing port, where a trained assessor evaluates the odor of the eluting compounds. aidic.it This allows for the direct correlation of a specific chromatographic peak with its perceived aroma, enabling the identification of odor-active compounds that might be present at concentrations below the instrumental detection limit but above the human odor threshold. aidic.itpfigueiredo.org
Table 3: Examples of Sulfur Aroma Compounds Identified by GC-O
| Compound | Typical Aroma Descriptor | Common Matrix |
|---|---|---|
| Hydrogen Sulfide | Rotten eggs | Wine acs.org |
| Methanethiol | Cooked cabbage, rotten | Wine, Cheese acs.orgpfigueiredo.org |
| Dimethyl Sulfide | Cabbage, truffle-like | Wine, Truffles acs.orgacs.org |
| Dimethyl Disulfide | Cabbage, onion | Breath, Allium species researchgate.net |
| Dimethyl Trisulfide | Garlic, cabbage | Allium species nih.gov |
Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantitative technique, often considered a gold standard, that can be coupled with mass spectrometry. The method relies on the use of a stable isotope-labeled version of the target analyte (e.g., containing ¹³C or ³⁴S) as an internal standard. nih.govnih.gov A known amount of this labeled standard is added to the sample prior to extraction and analysis.
The isotopically labeled internal standard is chemically identical to the native analyte and thus behaves identically during sample preparation, extraction, and chromatographic separation, correcting for any analyte loss during these steps. nih.gov In the mass spectrometer, the native analyte and the labeled standard are easily distinguished by their difference in mass. Quantification is achieved by measuring the ratio of the response of the native analyte to the labeled internal standard. nih.gov This approach provides high accuracy and precision, making it suitable for quantifying specific allyl sulfides and other VSCs in complex biological matrices where matrix effects can be significant. nih.gov For example, a stable-isotope-dilution LC-MS/MS method has been developed for the simultaneous quantification of hydrogen sulfide and other thiols in biological samples. nih.gov
Table 4: Principle of Stable Isotope Dilution Analysis (SIDA)
| Step | Description |
|---|---|
| 1. Spiking | A known quantity of a stable isotope-labeled version of the analyte (e.g., ³⁴S-labeled allyl sulfide) is added to the sample. nih.gov |
| 2. Equilibration & Preparation | The labeled standard equilibrates with the native analyte in the sample matrix. The sample then undergoes extraction and cleanup. |
| 3. Analysis (e.g., LC-MS/MS) | The sample is analyzed by a mass spectrometry-based technique. The instrument differentiates between the native analyte and the heavier labeled standard. nih.gov |
| 4. Quantification | The concentration of the native analyte is calculated based on the measured ratio of the native analyte to the known amount of the added labeled standard. nih.gov |
Compound Reference Table
Environmental and Natural Occurrence Research of Allyl Isopropyl Sulfide
Occurrence in Natural Products and Organisms
Allyl isopropyl sulfide (B99878) is an organosulfur compound. While a wide array of allyl sulfides are well-documented constituents of Allium species, specific research confirming the natural occurrence of allyl isopropyl sulfide in these plants is not extensively reported in the reviewed scientific literature. The focus has predominantly been on other derivatives such as diallyl, dimethyl, and allyl methyl sulfides.
Presence of this compound in Allium Species (e.g., Garlic, Onions)
Plants of the Allium genus, notably garlic (Allium sativum) and onion (Allium cepa), are renowned for their rich and complex chemistry, particularly their sulfur-containing compounds. nih.gov When the plant tissues are damaged, a cascade of enzymatic reactions is initiated, leading to the formation of a variety of volatile organosulfur compounds. rsc.orgnih.gov These compounds are responsible for the characteristic pungent aroma and flavor of these plants.
While numerous allyl sulfide derivatives have been identified in garlic and onions, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and allyl methyl sulfide (AMS), the presence of this compound is not prominently documented. pharmatutor.orgnih.govnih.gov The volatile profiles of Allium species are diverse and can be influenced by factors such as genotype, cultivation conditions, and processing methods. fao.org The primary compounds typically identified are listed in the table below.
| Selected Allyl Sulfides in Allium Species |
| Diallyl sulfide (DAS) |
| Diallyl disulfide (DADS) |
| Diallyl trisulfide (DATS) |
| Allyl methyl sulfide (AMS) |
| Allyl methyl disulfide |
| Allyl methyl trisulfide |
| Allyl propyl disulfide |
Biosynthetic Pathways of Allyl Sulfides in Plants
The formation of allyl sulfides in Allium plants is a well-established biochemical process that begins when the plant's cells are disrupted. nih.gov This process can be summarized in the following key steps:
Precursor Storage : In intact cells, the primary sulfur-containing precursor is S-allyl-L-cysteine sulfoxide (B87167), commonly known as alliin (B105686). nih.govnih.gov This compound is odorless and is stored separately from the enzyme that acts upon it.
Enzymatic Action : Upon cutting, crushing, or other forms of cell damage, the enzyme alliinase comes into contact with alliin. nih.govresearchgate.net
Formation of Allicin (B1665233) : Alliinase rapidly converts alliin into allylsulfenic acid, pyruvic acid, and ammonia. nih.gov Two molecules of the highly reactive allylsulfenic acid then condense to form diallyl thiosulfinate, a compound famously known as allicin. nih.govresearchgate.net Allicin is the primary contributor to the sharp aroma of freshly crushed garlic.
Decomposition into Sulfides : Allicin is an unstable molecule and quickly decomposes into a variety of more stable, lipid-soluble organosulfur compounds, including a range of allyl sulfides like diallyl disulfide (DADS) and diallyl trisulfide (DATS). nih.govresearchgate.netaaspjournal.org These subsequent reactions are non-enzymatic.
This enzymatic and subsequent chemical cascade is a defense mechanism for the plant. The resulting volatile compounds, including various allyl sulfides, are what contribute to the characteristic scent and biological properties of garlic and related species. researchgate.net
Environmental Fate and Atmospheric Chemistry of Allyl Sulfides
Allyl sulfides are volatile organic compounds (VOCs) that can be emitted into the atmosphere from natural sources, particularly from the processing of Allium vegetables. rsc.org Once in the atmosphere, they participate in chemical reactions that determine their environmental impact and lifespan.
Atmospheric Oxidation and Degradation of Allyl Sulfides
The primary pathway for the atmospheric degradation of allyl sulfides is through oxidation initiated by hydroxyl (OH) radicals and, to a lesser extent, ozone (O₃). nih.govconicet.gov.ar
Research on analogous compounds like allyl methyl sulfide (AMS) and allyl ethyl sulfide (AES) provides insight into these processes. The reaction with OH radicals is rapid, suggesting a short atmospheric residence time for these compounds. nih.gov The main products of this gas-phase oxidation are sulfur dioxide (SO₂), formaldehyde, and acrolein. nih.govconicet.gov.ar The formation of SO₂ is significant as it can contribute to atmospheric acidity. rsc.orgnih.gov
The table below summarizes the molar yields of key products from the OH radical-initiated oxidation of allyl methyl sulfide (AMS) and allyl ethyl sulfide (AES), which serve as representative examples of allyl sulfide degradation.
| Reactant | Condition | Sulfur Dioxide (SO₂) Yield | Acrolein Yield |
| Allyl Methyl Sulfide (AMS) | Absence of NOₓ | 95 ± 12% | 50 ± 9% |
| Allyl Methyl Sulfide (AMS) | Presence of NOₓ | 51 ± 12% | 41 ± 9% |
| Allyl Ethyl Sulfide (AES) | Absence of NOₓ | 88 ± 13% | 36 ± 9% |
| Allyl Ethyl Sulfide (AES) | Presence of NOₓ | 56 ± 12% | 41 ± 9% |
Data sourced from a study on the gas-phase oxidation of allyl sulfides. nih.gov
Contribution to Volatile Organic Compound Emissions
The release of allyl sulfides and other organosulfur compounds from Allium species contributes to the pool of biogenic volatile organic compounds (BVOCs) in the atmosphere. When garlic or onions are processed for culinary or industrial purposes, the enzymatic reactions described in section 8.1.2 lead to the emission of these volatile substances. rsc.org These emissions are responsible for the potent "garlic breath," which is primarily attributed to allyl methyl sulfide due to its slower breakdown in the body. rsc.orgacs.org While individual emissions may be small, large-scale processing of these vegetables can represent a notable localized source of atmospheric sulfur-containing VOCs. rsc.org
Q & A
Q. What are the established synthesis methods for allyl isopropyl sulfide, and how can purity be validated?
this compound can be synthesized via nucleophilic substitution reactions between allyl mercaptan and isopropyl halides under controlled alkaline conditions . Purity validation typically involves gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to identify impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic shifts at δ 1.2–1.4 ppm (isopropyl CH₃) and δ 5.0–5.8 ppm (allyl CH₂=CH-) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and reactivity?
Fourier-transform infrared (FT-IR) spectroscopy identifies sulfide (C-S) stretching vibrations near 600–700 cm⁻¹. High-resolution MS (HRMS) confirms molecular weight (116.22 g/mol) and isotopic patterns. For reactivity studies, UV-Vis spectroscopy monitors thiol-ene reactions, while Raman spectroscopy tracks sulfur-centered radical intermediates .
Q. How does this compound’s lipophilicity influence its extraction and isolation from complex matrices?
Its logP value (~2.8) suggests moderate hydrophobicity, enabling extraction via liquid-liquid partitioning (e.g., hexane/water). Solid-phase extraction (SPE) with C18 columns optimizes recovery from plant or biological samples. For volatile analysis, headspace GC coupled with sulfur-specific detectors (e.g., PFPD) enhances sensitivity .
Advanced Research Questions
Q. What mechanisms explain this compound’s role in reducing polymerization stress in dental resins?
In thiol-ene-methacrylate systems, this compound undergoes addition-fragmentation chain transfer (AFCT), where thiyl radicals reversibly add to the allyl group, enabling network rearrangement and stress relaxation. Comparative studies show a 20–75% stress reduction vs. non-AFCT sulfides (e.g., propyl sulfide), dependent on sulfide concentration (5–20 wt%) . Kinetic studies via photo-DSC reveal faster AFCT rates at higher allyl sulfide content .
Q. How do structural modifications (e.g., substituting isopropyl with methyl groups) alter allyl sulfide’s metabolic stability?
Isopropyl groups enhance steric hindrance, slowing cytochrome P450-mediated oxidation compared to methyl analogs. In vitro assays with liver microsomes show this compound’s half-life (t₁/₂) increases by ~40% vs. allyl methyl sulfide. Sulfoxidation is the primary metabolic pathway, identified via LC-MS/MS .
Q. What contradictions exist in the reported bioactivity of this compound across different plant genotypes?
Genotype-specific variations in garlic (Allium sativum) reveal higher this compound content correlates with herbicidal resistance but not antifungal activity. Cluster analysis (two-way HCA) distinguishes genotypes with elevated cyclic sulfides (e.g., 1,3-dithiolane) from those rich in allyl sulfides, suggesting divergent biosynthetic pathways .
Q. Can this compound act as a CYP2E1 inhibitor, and how does this compare to disulfide analogs?
Unlike diallyl disulfide (a potent CYP2E1 inhibitor), this compound shows negligible inhibition due to its monosulfide structure and lack of disulfide bonds. In vitro assays using human hepatocytes confirm this via IC₅₀ values >100 µM, contrasting with diallyl disulfide’s IC₅₀ of ~15 µM .
Methodological Guidance
Q. How to design experiments quantifying this compound in biopesticides or plant extracts?
Q. What statistical approaches resolve contradictions in sulfide bioactivity data?
Multivariate analysis (PCA or PLS-DA) segregates bioactivity outliers by sulfur content and genotype. For dose-response contradictions, nonlinear mixed-effects modeling accounts for variable enzyme kinetics across studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
